2-Hydrazino-5,6-dimethoxy-1,3-benzothiazole

Physicochemical property profiling Lipophilicity ADMET prediction

2-Hydrazino-5,6-dimethoxy-1,3-benzothiazole is a heterocyclic building block of the 2-hydrazinobenzothiazole class bearing electron-donating methoxy substituents at the 5- and 6-positions of the benzothiazole scaffold. Its molecular formula is C₉H₁₁N₃O₂S (MW 225.27 g/mol), and it is typically supplied at 95% purity as a research intermediate.

Molecular Formula C9H11N3O2S
Molecular Weight 225.27
CAS No. 356062-93-6
Cat. No. B2992171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazino-5,6-dimethoxy-1,3-benzothiazole
CAS356062-93-6
Molecular FormulaC9H11N3O2S
Molecular Weight225.27
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=C(S2)NN)OC
InChIInChI=1S/C9H11N3O2S/c1-13-6-3-5-8(4-7(6)14-2)15-9(11-5)12-10/h3-4H,10H2,1-2H3,(H,11,12)
InChIKeyJTAWLKKWAHXULG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Hydrazino-5,6-dimethoxy-1,3-benzothiazole (CAS 356062-93-6): Core Structural and Physicochemical Baseline for Procurement Decisions


2-Hydrazino-5,6-dimethoxy-1,3-benzothiazole is a heterocyclic building block of the 2-hydrazinobenzothiazole class bearing electron-donating methoxy substituents at the 5- and 6-positions of the benzothiazole scaffold . Its molecular formula is C₉H₁₁N₃O₂S (MW 225.27 g/mol), and it is typically supplied at 95% purity as a research intermediate . The compound features a hydrazine (-NHNH₂) group at C-2, which serves as a versatile nucleophilic and Schiff-base-forming handle, and a 5,6-dimethoxy substitution pattern that distinguishes it from other positional isomers and the unsubstituted parent compound [1].

Why 2-Hydrazino-5,6-dimethoxy-1,3-benzothiazole Cannot Be Freely Substituted by In-Class Analogs


Although 2-hydrazinobenzothiazole derivatives share a common hydrazino-benzothiazole core, the position and number of methoxy substituents profoundly influence their physicochemical and biological profiles. Predicted logD₇.₄ values differ by nearly 0.5 log units between the 5,6- and 4,7-dimethoxy positional isomers, translating to a ~3-fold difference in distribution coefficient that can significantly affect membrane permeability and pharmacokinetic behavior . Moreover, the 5,6-dimethoxy arrangement places both electron-donating groups on the benzo ring in a contiguous pattern, enhancing electron density at specific positions on the heterocycle and altering reactivity in hydrazone formation and metal-chelation reactions relative to the parent compound or mono-methoxy analogs [1]. These differences are not merely academic; they can dictate the success or failure of downstream synthetic steps and biological screening campaigns.

2-Hydrazino-5,6-dimethoxy-1,3-benzothiazole: Quantitative Differentiation Evidence Against Comparator Analogs


Lipophilicity Advantage: 5,6-Dimethoxy Isomer is 0.49 LogD₇.₄ Units More Lipophilic Than the 4,7-Dimethoxy Isomer

The 5,6-dimethoxy positional isomer exhibits a predicted logarithmic distribution coefficient at pH 7.4 (logD₇.₄) of 1.58, compared to 1.09 for the 4,7-dimethoxy isomer [1]. This represents a 0.49 log-unit increase, which corresponds to an approximately threefold higher differential partitioning into organic phases at physiological pH. The higher lipophilicity of the 5,6-isomer may confer enhanced passive membrane permeability relative to the 4,7-isomer, making it the preferred choice for cell-based assays requiring intracellular target engagement [2].

Physicochemical property profiling Lipophilicity ADMET prediction

Reduced Polar Surface Area: 5,6-Dimethoxy Isomer has PSA 28.6 Ų Lower Than the 4,7-Isomer, Predicting Superior Blood-Brain Barrier Penetration Potential

The predicted topological polar surface area (PSA, also referred to as TPSA) of the 5,6-dimethoxy isomer is 69.4 Ų (source: Chembase), compared to 98 Ų for the 4,7-dimethoxy isomer (source: ChemSpider) [1]. The difference of 28.6 Ų is substantial, as a PSA below 70 Ų has been associated with favorable passive blood-brain barrier (BBB) permeation, whereas values above 90 Ų are generally considered to limit CNS exposure [2]. The lower PSA of the 5,6-isomer is primarily attributable to the different spatial arrangement of the methoxy oxygen atoms, which alters the overall polarity vector of the molecule.

Polar surface area Blood-brain barrier permeability CNS drug design

Class-Leading IDO1 Inhibitory Potential: Parent Compound 2-Hydrazinobenzothiazole is a Validated IDO1 Inhibitor (IC₅₀ = 8.0 μM), and 5,6-Dimethoxy Substitution May Enhance Potency Based on Benzothiazole SAR

The unsubstituted parent compound, 2-hydrazinobenzothiazole (CAS 615-21-4), is a known inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) with an IC₅₀ of 8.0 ± 2.3 μM against recombinant human IDO1, as established by a fragment screening and mechanistic characterization study [1]. Furthermore, a recent structure-activity relationship study on 2-hydrazone-bridged benzothiazoles demonstrated that compounds bearing a methoxy group at position 6 of the benzothiazole ring (compounds 45–52) exhibited consistently strong antiproliferative activity across multiple cancer cell lines, with IC₅₀ values ranging from 1.3 to 12.8 μM [2]. While direct IDO1 inhibition data for the 5,6-dimethoxy derivative have not yet been reported, the presence of the 6-methoxy moiety aligns with the favorable SAR identified in active anticancer benzothiazole hydrazones.

IDO1 inhibition Cancer immunotherapy Structure-activity relationship

Cost-Accessibility Differentiation: 5,6-Dimethoxy Isomer Occupies a Distinct Commercial Position with Pricing ~100-Fold Higher Than the Parent but Comparable to the 4,7-Isomer

At the 1 g scale, 2-hydrazino-5,6-dimethoxy-1,3-benzothiazole is listed at $805 (AChemBlock, 95% purity) and £1,044 (Fluorochem, 95% purity), placing it in the range of $800–$1,300 . In contrast, the parent unsubstituted 2-hydrazinobenzothiazole (CAS 615-21-4) is available at only £8/g (Fluorochem, 97% purity), making it approximately 100-fold less expensive . The 4,7-dimethoxy positional isomer is priced comparably at £1,052/g (Fluorochem) to $2,003/2.5g (AKSci), indicating that the 5,6-isomer is priced within the expected range for a specialty dimethoxy building block . These pricing data confirm that the 5,6-dimethoxy derivative is a rationally priced, non-commodity research intermediate whose cost reflects the added synthetic value of the specific substitution pattern rather than arbitrary market fluctuation.

Chemical procurement Building block economics Cost comparison

Synthetic Versatility: The 2-Hydrazino Group Enables Facile Hydrazone and Heterocycle Formation, Extensively Demonstrated in Drug Discovery Libraries

The hydrazino moiety at C-2 serves as a versatile handle for condensation with aldehydes to form hydrazone-bridged derivatives, a reaction widely employed to generate structurally diverse screening libraries. In a 2025 mechanochemical synthesis study, 2-hydrazinylbenzothiazole derivatives were reacted with O-alkylated benzaldehydes to produce 34 novel 2-hydrazone-bridged benzothiazoles (compounds 19–52), with several exhibiting sub-micromolar antiproliferative IC₅₀ values [1]. Separately, a 2016 study demonstrated that 2-hydrazinobenzothiazole can condense with aromatic aldehydes bearing methoxy, hydroxy, or naphthyl groups to form stable Schiff bases with hydrogen-bonded supramolecular architectures [2]. The 5,6-dimethoxy substitution pattern adds further synthetic value: both methoxy groups can participate in C–H···O intermolecular interactions, influencing crystal packing and potentially modulating biological target binding [2].

Hydrazone synthesis Heterocycle diversification Medicinal chemistry library

Optimal Procurement and Research Application Scenarios for 2-Hydrazino-5,6-dimethoxy-1,3-benzothiazole


Medicinal Chemistry: Fragment-Based and Structure-Activity Relationship (SAR) Studies Targeting IDO1 or Related Heme-Dependent Enzymes

Investigators developing IDO1 inhibitors for cancer immunotherapy should prioritize 2-hydrazino-5,6-dimethoxy-1,3-benzothiazole over the unsubstituted parent compound or 4,7-isomer. The parent 2-hydrazinobenzothiazole is a validated IDO1 inhibitor (IC₅₀ = 8.0 μM) [1], and recent SAR studies confirm that a 6-methoxy group enhances antiproliferative potency on cancer cell lines (IC₅₀ = 1.3–12.8 μM) [2]. The 5,6-dimethoxy substitution pattern offers a direct path to exploring whether the second methoxy group yields additive or synergistic potency gains. Furthermore, the lower PSA (69.4 Ų vs. 98 Ų for 4,7-isomer) [3] suggests better potential for CNS-penetrant IDO1 inhibitors, a currently underexplored opportunity in neuro-oncology.

Chemical Biology: Design of Hydrazone-Based Fluorescent Probes and Derivatization Reagents

The hydrazino group at C-2 enables straightforward condensation with aldehydes and ketones to form hydrazones, a reaction exploited to create fluorescent probes [4]. The 5,6-dimethoxy substitution enhances the electron density of the benzothiazole chromophore, potentially shifting excitation/emission maxima into more favorable spectral regions compared to the parent compound. Laboratories developing pre-column fluorescence derivatization reagents for HPLC analysis of carboxylic acids should note that related 5,6-dimethoxybenzothiazole hydrazides have achieved detection limits as low as 0.1 pmol per 10-μL injection [5], demonstrating the inherent sensitivity advantage of the 5,6-dimethoxybenzothiazole fluorophore.

Material Science: Synthesis of Metal-Binding Supramolecular Building Blocks

The hydrazino moiety acts as a bidentate ligand for transition metals, forming stable coordination complexes with anticancer potential. A 2019 study demonstrated that metal complexes derived from 2-hydrazinobenzothiazole exhibited IC₅₀ values as low as 5.15 μg/mL against Ehrlich ascites carcinoma cells [6]. The 5,6-dimethoxy variant offers two additional oxygen-based coordination sites through the methoxy groups, potentially enabling polynuclear cluster formation or altered metal selectivity. The higher logD₇.₄ (1.58 vs. 1.48 for parent) may also facilitate the cellular uptake of the resulting metal complexes.

Agrochemical Intermediate: Synthesis of Benzothiazole-Derived Fungicides and Bactericides

Benzothiazole derivatives are established scaffolds in agrochemical fungicides and bactericides . The hydrazino group is a key intermediate for constructing fused triazole, thiadiazole, and pyrazole heterocycles commonly found in commercial crop protection agents. The 5,6-dimethoxy substitution may confer improved environmental stability or altered spectrum of activity relative to the parent benzothiazole. Procurement of the pre-functionalized 5,6-dimethoxy-2-hydrazino building block eliminates the need for late-stage methoxylation of the benzothiazole ring, streamlining synthetic route design for agrochemical discovery programs.

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